methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with notable applications in various scientific fields. Its structure includes a benzoate moiety linked to an acetamido group, further connected to an imidazotriazole ring system bearing a p-tolyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available precursors such as methyl 4-aminobenzoate, p-tolylhydrazine, and appropriate thiol derivatives.
Imidazotriazole Formation: : The first critical step involves the cyclization of p-tolylhydrazine with diaminopropane in the presence of a strong acid such as hydrochloric acid. This cyclization forms the imidazotriazole core.
Thioacetamido Coupling: : This intermediate is then reacted with thioglycolic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the thioacetamido linkage.
Final Coupling: : The product is then coupled with methyl 4-aminobenzoate using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
For industrial scale, steps are similar but involve continuous flow reactors and optimizations to increase yield and purity. Conditions like temperature, pressure, and reagent concentration are meticulously controlled using automated systems.
Chemical Reactions Analysis
Types of Reactions
Reduction: : Reduction can be carried out using hydrogen gas and a palladium-on-carbon catalyst, resulting in the reduction of double bonds or other reducible groups within the molecule.
Substitution: : Nucleophilic substitution reactions can be conducted, particularly at the benzene ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid
Reduction: : Hydrogen gas with a palladium catalyst
Substitution: : Sodium hydroxide, potassium tert-butoxide
Major Products
These reactions yield products such as hydroxylated derivatives, reduced forms (like amines or alcohols), and substituted benzene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various complex molecules due to its functional groups and structural complexity.
Biology
In biology, it acts as a ligand in the study of receptor-ligand interactions, providing insights into cellular processes.
Medicine
In medicine, it is explored for its potential as an antineoplastic agent due to its ability to interact with cellular DNA and proteins.
Industry
Industrially, it serves as a precursor in the manufacture of specialized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is primarily related to its ability to bind to molecular targets such as enzymes and receptors. Its triazole ring system and amido linkage allow for hydrogen bonding and hydrophobic interactions, influencing various biological pathways.
Comparison with Similar Compounds
Compared to other compounds like methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate or its derivatives, the presence of the p-tolyl group makes it unique by enhancing its lipophilicity and thus its ability to interact with hydrophobic pockets in biological molecules. Other similar compounds include:
Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
Ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
These comparisons highlight the subtle differences in molecular interactions and applications due to structural variations.
There you go—a deep dive into a fascinating compound. What other topics are you curious about?
Properties
IUPAC Name |
methyl 4-[[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-3-9-17(10-4-14)25-11-12-26-20(25)23-24-21(26)30-13-18(27)22-16-7-5-15(6-8-16)19(28)29-2/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLXIBFZVXTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.